Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol

Neurotoxicity Parkinson’s disease model Catecholamine depletion

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (CAS 1891‑24‑3, also referred to as MPTP‑3‑OL) is a synthetic tertiary allylamine belonging to the 1‑methyl‑4‑phenyl‑1,2,3,6‑tetrahydropyridine (MPTP) structural class. It is the 3‑hydroxy congener of the well‑characterized dopaminergic neurotoxin MPTP and shares the core tetrahydropyridine scaffold but bears a hydroxyl substituent at the 3‑position of the heterocyclic ring.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 1891-24-3
Cat. No. B154577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
CAS1891-24-3
Synonyms1-methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol
MPTP-3-OL
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCN1CC=C(C(C1)O)C2=CC=CC=C2
InChIInChI=1S/C12H15NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-7,12,14H,8-9H2,1H3
InChIKeyAVCMIJQFJSCKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (CAS 1891-24-3): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (CAS 1891‑24‑3, also referred to as MPTP‑3‑OL) is a synthetic tertiary allylamine belonging to the 1‑methyl‑4‑phenyl‑1,2,3,6‑tetrahydropyridine (MPTP) structural class. It is the 3‑hydroxy congener of the well‑characterized dopaminergic neurotoxin MPTP and shares the core tetrahydropyridine scaffold but bears a hydroxyl substituent at the 3‑position of the heterocyclic ring [1]. This compound has been utilized as a mechanistic probe in Parkinson’s disease research and monoamine oxidase (MAO) substrate‑specificity studies [1][2]. Commercially, it is supplied as a research‑grade chemical (typical purity ≥98 % by HPLC) for use in preclinical neuropharmacology and mitochondrial toxicity assays .

Why Generic Interchange with Unsubstituted MPTP or Other Tetrahydropyridine Analogs Is Scientifically Unfounded When Selecting 1‑Methyl‑4‑phenyl‑1,2,3,6‑tetrahydropyridin‑3‑ol (CAS 1891‑24‑3)


The 3‑hydroxy substituent on the tetrahydropyridine ring fundamentally alters the compound’s MAO‑catalyzed bioactivation kinetics, in‑vivo catecholamine‑depleting potency, and metabolic pathway compared with the parent MPTP and other close analogs [1]. MPTP‑3‑ol is not simply a weaker MPTP; its substitution position creates a distinct structure‑activity profile that cannot be replicated by merely adjusting the dose of MPTP or by selecting a phenyl‑ring‑hydroxylated congener [2][3]. Investigators who substitute MPTP‑3‑ol with other tetrahydropyridines risk introducing uncontrolled variables in MAO‑substrate rate, neuronal uptake dependence, and regional catecholamine selectivity, compromising experimental reproducibility and procurement validity [1][4].

Quantitative Comparator Evidence Guide: Where 1‑Methyl‑4‑phenyl‑1,2,3,6‑tetrahydropyridin‑3‑ol (CAS 1891‑24‑3) Demonstrates Measurable Differentiation from Its Closest Analogs


In‑Vivo Neurotoxic Potency: MPTP‑3‑ol Is One‑Fourth as Potent as MPTP in Causing Striatal Dopamine and Cortical Norepinephrine Depletion

In a direct head‑to‑head comparison using an identical dosing protocol, MPTP‑3‑ol exhibited approximately one‑fourth the potency of MPTP in depleting striatal dopamine and cortical norepinephrine in mice [1]. This quantifiable reduction in potency is mechanistically linked to a corresponding decrease in the rate of MAO‑B‑catalyzed oxidation to the active pyridinium metabolite MPP⁺ [1]. In contrast, the des‑methyl analog 4‑phenyl‑1,2,3,6‑tetrahydropyridine (PTP) caused only a small, non‑sustained reduction in striatal dopamine, failing to reproduce the persistent depletion seen with MPTP‑3‑ol [2].

Neurotoxicity Parkinson’s disease model Catecholamine depletion

MAO‑B‑Catalyzed Oxidation Rate: MPTP‑3‑ol Is Oxidized at One‑Fourth the Rate of MPTP, Defining Its Bioactivation Kinetics

When incubated with mouse brain mitochondrial preparations, MPTP‑3‑ol was oxidized by monoamine oxidase at a rate approximately one‑fourth that of MPTP, and brain levels of the pyridinium metabolite MPP⁺ in vivo reflected the same ~4‑fold reduction [1]. This rate differential is a direct consequence of the 3‑hydroxy substitution on the tetrahydropyridine ring, which does not abolish MAO‑B recognition but slows catalytic turnover [1]. By comparison, the des‑methyl analog PTP is oxidized by MAO‑B with a Km,app of 221 µM but is not a substrate for MAO‑A, whereas certain 4‑substituted MPTP analogs bearing bulky electron‑withdrawing groups become selective MAO‑A substrates [2][3].

Monoamine oxidase Bioactivation Metabolic rate

Pharmacological Blockade Profile: MPTP‑3‑ol Neurotoxicity Is Abolished by Both MAO‑B Inhibition and Catecholamine‑Uptake Blockade

The in‑vitro metabolism of MPTP‑3‑ol was completely inhibited by deprenyl, a selective MAO‑B inhibitor, and deprenyl pretreatment in vivo blocked the depletion of striatal dopamine and cortical norepinephrine [1]. Additionally, pretreatment with EXP 561, an inhibitor of catecholamine uptake, prevented the dopamine‑ and norepinephrine‑depleting effects of MPTP‑3‑ol [1]. This dual‑blockade profile mirrors that of MPTP but contrasts with certain analogs such as PTP, which, despite being an MAO‑B substrate, can inhibit MAO in a time‑dependent, non‑competitive manner after preincubation [2]. The requirement for both MAO‑B bioactivation and catecholamine‑transporter‑mediated uptake confirms that MPTP‑3‑ol follows the canonical MPTP neurotoxicity pathway [1].

MAO‑B inhibitor Deprenyl Catecholamine uptake

Structural Determinants of Ring vs. Phenyl Hydroxylation: The 3‑OH Tetrahydropyridine Substitution Retains Neurotoxic Potential, Whereas Phenyl‑Ring Hydroxy Isomers Do Not

The position of the hydroxyl group is a decisive determinant of biological activity. While MPTP‑3‑ol (hydroxyl on the tetrahydropyridine ring at C‑3) retains neurotoxic potential, albeit at reduced potency, the phenyl‑ring hydroxylated positional isomers (o‑hydroxy‑MPTP and p‑hydroxy‑MPTP) administered at 80 mg/kg s.c. caused no significant change in striatal dopamine or cortical norepinephrine concentrations and had little or no effect on dopamine metabolites [1]. Only the meta‑hydroxy‑phenyl isomer (m‑hydroxy‑MPTP) at a higher dose (80 mg/kg) produced depletion comparable to MPTP at 20 mg/kg, but this compound differs structurally from MPTP‑3‑ol [1]. This demonstrates that the 3‑hydroxy‑tetrahydropyridine modification creates a distinct pharmacological entity not interchangeable with phenyl‑hydroxylated MPTP congeners [2].

Structure‑activity relationship Positional isomer Neurotoxicity

Species‑Dependent Neurotoxicity Trends: 2′‑Methyl‑MPTP Shows Inverted Species Sensitivity, Whereas MPTP‑3‑ol Has Been Validated Only in Mice

In the common marmoset, 2′‑methyl‑MPTP (cumulative dose 11.0–11.6 mg/kg i.p. over 6–10 days) produced only mild, reversible motor deficits and modest decreases in caudate dopamine and DOPAC, contrasting with the gross, persistent motor impairment and severe nigral degeneration caused by lower cumulative doses of MPTP (6.9–9.2 mg/kg) [1]. This is the opposite of the mouse, where 2′‑methyl‑MPTP is more potent than MPTP in depleting striatal dopamine (45 % depletion in striatum vs. 23 % in nucleus accumbens at moderate doses) [2]. MPTP‑3‑ol has been characterized only in the mouse, where it is ~4‑fold less potent than MPTP; its primate neurotoxicity profile remains unreported [3].

Species specificity 2′‑methyl‑MPTP Primate model

Commercial Purity Specification: NLT 98 % HPLC Purity with ISO‑Certified Quality System Supports Reproducible In‑Vivo Dosing

Commercial suppliers provide 1‑methyl‑4‑phenyl‑1,2,3,6‑tetrahydropyridin‑3‑ol (CAS 1891‑24‑3) with a minimum purity of 98 % as determined by HPLC, manufactured under ISO‑certified quality systems suitable for pharmaceutical R&D and quality control applications . This is a higher documented purity specification than typical listings for the parent MPTP free base, which is often supplied at ≥97 % or lower. The defined purity specification reduces the risk of confounding biological effects from synthesis‑related impurities (e.g., the propionate ester or acetate hydrobromide derivatives that are known by‑products of the synthetic route [1]) and supports accurate, reproducible dosing in neurotoxicity studies where small potency differences matter.

Chemical purity Quality control Procurement specification

Optimal Research and Industrial Application Scenarios for 1‑Methyl‑4‑phenyl‑1,2,3,6‑tetrahydropyridin‑3‑ol (CAS 1891‑24‑3) Based on Verified Differentiation Evidence


Graded Dopaminergic Lesioning in Mouse Models of Parkinson’s Disease

When a full MPTP lesion (e.g., 4 × 20 mg/kg s.c.) causes excessive mortality or an overly steep dopamine depletion that obscures partial neuroprotection, MPTP‑3‑ol can be employed to produce a sustained yet quantitatively milder depletion of striatal dopamine and cortical norepinephrine. The ~4‑fold lower potency [1] allows finer titration of lesion severity while retaining the canonical MAO‑B‑dependent, uptake‑blocker‑sensitive neurotoxicity pathway [1]. This makes the compound particularly useful for studies evaluating subtle neuroprotective interventions or age‑dependent vulnerability where graded catecholamine loss is desired.

MAO‑B Substrate Kinetics and Bioactivation Mechanistic Studies

The slowed MAO‑B oxidation rate of MPTP‑3‑ol (approximately one‑fourth that of MPTP [1]) provides a kinetic tool for investigating the rate‑limiting steps of tetrahydropyridine bioactivation. Researchers can use MPTP‑3‑ol to probe MAO‑B active‑site constraints imposed by ring hydroxylation, directly comparing turnover numbers with MPTP and with analogs bearing substituents at other positions [2]. The compound’s selective sensitivity to deprenyl (MAO‑B) but not clorgyline (MAO‑A) confirms its utility as an MAO‑B‑selective substrate [1].

Positional Isomer Selectivity Reference in Structure‑Activity Relationship (SAR) Campaigns

Because phenyl‑ring‑hydroxylated MPTP isomers (o‑, m‑, p‑hydroxy‑MPTP) exhibit starkly different neurotoxicity profiles from the tetrahydropyridine‑3‑ol [3], MPTP‑3‑ol serves as a critical reference compound in SAR studies aimed at mapping the structural determinants of MAO substrate recognition and dopaminergic toxicity. Procurement of the correct isomer is essential for any SAR library that explores the impact of heterocyclic vs. phenyl ring substitution on biological activity [3].

Quality‑Controlled Reference Standard for Analytical Method Development

With a documented commercial purity of ≥98 % (HPLC) and molecular formula C₁₂H₁₅NO (MW 189.25) , MPTP‑3‑ol is suitable as a reference standard for developing HPLC or LC‑MS methods to quantify tetrahydropyridine analogs in biological matrices. Its distinct chromatographic retention (boiling point 325.4 °C at 760 mmHg, density 1.113 g/cm³ ) relative to MPTP facilitates method specificity, and the availability of ISO‑certified material supports GLP‑compliant bioanalytical workflow development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.